molecular formula C24H16ClNO2 B11541192 4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate

4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate

Cat. No.: B11541192
M. Wt: 385.8 g/mol
InChI Key: LWKATLFPEFALTL-UHFFFAOYSA-N
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Description

4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate: is a chemical compound with the following structural formula:

C13H10ClNO2\text{C}_{13}\text{H}_{10}\text{ClNO}_2 C13​H10​ClNO2​

It consists of a naphthalene ring fused to a phenyl ring, with an imine group and a carboxylate ester substituent. The compound’s systematic IUPAC name is This compound .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 4-chlorobenzaldehyde with naphthalene-1-carboxylic acid under appropriate conditions. The imine formation occurs between the aldehyde group and the amine nitrogen, followed by esterification with an alcohol to yield the carboxylate ester.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction of the imine group could yield the corresponding amine derivative.

    Substitution: Substitution reactions at the phenyl or naphthalene ring positions are possible.

Common Reagents and Conditions::

    Imine Formation: Aldehydes (e.g., 4-chlorobenzaldehyde) and amines (e.g., aniline) in the presence of acid catalysts.

    Esterification: Carboxylic acid (e.g., naphthalene-1-carboxylic acid) and alcohol (e.g., methanol) with acid catalysts.

    Oxidation/Reduction: Various oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential pharmaceutical applications due to its structural features.

    Industry: As a precursor for functional materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other cellular components, affecting biological processes. Further research is needed to elucidate these mechanisms.

Properties

Molecular Formula

C24H16ClNO2

Molecular Weight

385.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C24H16ClNO2/c25-19-10-12-20(13-11-19)26-16-17-8-14-21(15-9-17)28-24(27)23-7-3-5-18-4-1-2-6-22(18)23/h1-16H

InChI Key

LWKATLFPEFALTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)Cl

Origin of Product

United States

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